molecular formula C8H12N2 B183365 1-Azabicyclo[2.2.2]octane-3-carbonitrile CAS No. 51627-76-0

1-Azabicyclo[2.2.2]octane-3-carbonitrile

Cat. No. B183365
Key on ui cas rn: 51627-76-0
M. Wt: 136.19 g/mol
InChI Key: ICSMHHPNBLZOLB-UHFFFAOYSA-N
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Patent
US05612352

Procedure details

A solution of potassium tert-butoxide (18.27 ml) in 1:1 (v/v) mixture of dimethoxyethane and ethanol (100 ml) was added slowly to a stirred mixture of 3-quinuclidinone (8.14 g), tosylmethylisocyanate (16.53 g) in dry ethanol (6.5 ml), and dry dimethoxyethane (228 ml) under an atmosphere of argon whilst maintaining the temperature below 10° C. The reaction mixture was allowed to warm to ambient temperature and stirred at this temperature for 30 minutes. The reaction mixture was then stirred at 40° C. for 3 hours. The reaction mixture was cooled, filtered and the filtrate evaporated. The residue was purified by flash column chromatography on alumina (Brockmann Grade I) using a 2:98 (v/v) mixture of methanol/ethyl acetate as eluant to give 3-cyanoquinuclidine (6.6 g), microanalysis, found: C, 67.6; H, 8.5; N, 18.7%; C8H12N2 requires: C, 70.6; H, 8.8; N, 20.6%; NMR (CDCl3): 1.4-1.7 (3H, m), 1.85-2.0 (1H, m) 2.0-2.1 (1H, m) and 2.6-3.4 (7H, m); m/z 137 (M+H).
Quantity
18.27 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.14 g
Type
reactant
Reaction Step Two
Quantity
16.53 g
Type
reactant
Reaction Step Two
Quantity
228 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].C(COC)OC.[N:13]12[CH2:20][CH2:19][CH:16]([CH2:17][CH2:18]1)[C:15](=O)[CH2:14]2.S([CH2:32][N:33]=C=O)(C1C=CC(C)=CC=1)(=O)=O>C(O)C>[C:32]([CH:15]1[CH:16]2[CH2:19][CH2:20][N:13]([CH2:18][CH2:17]2)[CH2:14]1)#[N:33] |f:0.1|

Inputs

Step One
Name
Quantity
18.27 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)COC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8.14 g
Type
reactant
Smiles
N12CC(C(CC1)CC2)=O
Name
Quantity
16.53 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)CN=C=O
Name
Quantity
228 mL
Type
reactant
Smiles
C(OC)COC
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below 10° C
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at 40° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on alumina (Brockmann Grade I)
ADDITION
Type
ADDITION
Details
a 2:98 (v/v) mixture of methanol/ethyl acetate as eluant

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1CN2CCC1CC2
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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